Triaconta-9,19-diene
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Overview
Description
Triaconta-9,19-diene is an organic compound with the molecular formula C30H58 It is a long-chain hydrocarbon containing two double bonds located at the 9th and 19th positions This compound belongs to the class of dienes, which are hydrocarbons with two carbon-carbon double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of conjugated dienes like Triaconta-9,19-diene can be achieved through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, the base-induced elimination of hydrogen halide (HX) from an allylic halide is a typical reaction used to prepare conjugated dienes . Another method involves the acid-catalyzed double dehydration of diols, such as the preparation of isoprene from 3-methyl-1,3-butanediol .
Industrial Production Methods
Industrial production of dienes often involves large-scale chemical processes. For example, the production of isoprene, a related compound, is carried out through the acid-catalyzed double dehydration of diols . Similar methods can be adapted for the industrial synthesis of this compound, ensuring efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Triaconta-9,19-diene, like other dienes, can undergo various chemical reactions, including:
Oxidation: Dienes can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert dienes to alkanes.
Substitution: Electrophilic addition reactions can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation.
Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.
Substitution: Hydrogen halides (e.g., HCl, HBr) are used in electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and potential bioactivity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Triaconta-9,19-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as electrophilic addition or oxidation. The specific pathways and molecular targets depend on the context of its application, such as its use in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
Isoprene (2-methyl-1,3-butadiene): A conjugated diene used in the production of synthetic rubber.
1,3-Butadiene: Another conjugated diene used in polymer synthesis.
Cyclohex-2-enone: A compound containing both a double bond and a carbonyl group, conjugated to each other.
Uniqueness
Triaconta-9,19-diene is unique due to its long carbon chain and the specific positions of its double bonds. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
82122-62-1 |
---|---|
Molecular Formula |
C30H58 |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
triaconta-9,19-diene |
InChI |
InChI=1S/C30H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,22,24H,3-16,18,20-21,23,25-30H2,1-2H3 |
InChI Key |
HMLUUZBBILUMRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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